Lipoxin A4 (lipoxin A4) is an endogenous lipid mediator derived from arachidonic acid through sequential lipoxygenase activity. [] Classified as an eicosanoid, it belongs to a family of specialized pro-resolving mediators (SPMs) that play a crucial role in actively resolving inflammation and promoting tissue repair. [, ] Unlike pro-inflammatory mediators that initiate and amplify the inflammatory response, lipoxin A4 acts as a "braking signal," dampening inflammation and facilitating the return to homeostasis. [, ] Scientific research highlights lipoxin A4's involvement in a wide array of physiological and pathological processes, including:
Lipoxin A4 is classified as a lipid mediator derived from arachidonic acid, a polyunsaturated fatty acid found in cell membranes. It is primarily produced in leukocytes through a process known as transcellular biosynthesis, which involves the cooperation of different cell types, particularly platelets and leukocytes. The synthesis of Lipoxin A4 typically begins with the enzymatic conversion of arachidonic acid into leukotriene A4, which is then further modified by lipoxygenases to yield Lipoxin A4. This compound belongs to a broader class of molecules known as lipoxins, which also includes Lipoxin B4, and is characterized by their anti-inflammatory and pro-resolving effects in various biological contexts .
The synthesis of Lipoxin A4 can occur via two primary pathways:
Lipoxin A4 has a complex molecular structure characterized by multiple hydroxyl groups and a conjugated diene system. Its chemical formula is , and it features a unique arrangement of double bonds that contributes to its biological activity. The structural features include:
The molecular structure can be represented as follows:
Lipoxin A4 participates in several important chemical reactions:
The mechanism of action of Lipoxin A4 includes several key processes:
Lipoxin A4 exhibits several notable physical and chemical properties:
Lipoxin A4 has significant scientific applications:
Lipoxin A4 (LXA4) was first identified in 1984 by Charles Serhan, Mats Hamberg, and Bengt Samuelsson during studies of human leukocyte interactions with exogenous substrates. This discovery revealed a novel class of trihydroxytetraene-containing lipid mediators enzymatically derived from arachidonic acid (C20:4), an ω−6 polyunsaturated fatty acid [3] [7]. The term "lipoxin" (lipoxygenase interaction product) reflects its biosynthetic requirement for transcellular collaboration between two distinct lipoxygenase (LO) pathways [3] [6]. Structurally, LXA4 is defined as 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid, characterized by:
Two primary biosynthetic routes exist:
A third route involves aspirin-triggered epimerization: Acetylated cyclooxygenase-2 (COX-2) in endothelial/epithelial cells produces 15R-HETE, converted by leukocytes to 15-epi-LXA4, which exhibits enhanced metabolic stability [7] [10].
Table 1: Structural and Biosynthetic Features of Lipoxin A4 vs. Lipoxin B4
Feature | Lipoxin A4 (LXA4) | Lipoxin B4 (LXB4) |
---|---|---|
IUPAC Name | (5S,6R,15S)-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid | (5S,14R,15S)-Trihydroxy-6E,8Z,10E,12E-eicosatetraenoic acid |
Hydroxyl Positions | C5, C6, C15 | C5, C14, C15 |
Biosynthetic Precursor | Arachidonic acid via 5-LO/15-LO or 5-LO/12-LO | Arachidonic acid via 5-LO/15-LO or 5-LO/12-LO |
Key Epimers | 15-epi-LXA4 (aspirin-triggered) | 15-epi-LXB4 (aspirin-triggered) |
Primary Inactivation Route | Dehydrogenation to 15-oxo-LXA4 by 15-hydroxyprostaglandin dehydrogenase | Oxidation to 5-oxo-LXB4 by 15-hydroxyprostaglandin dehydrogenase |
Source: Adapted from [3] [6] [7]
Lipoxin A4 serves as a potent stop signal for acute inflammation, operating at nanomolar concentrations to prevent neutrophil-mediated tissue damage while promoting microbial clearance and tissue repair [1] [4] [7]. Its mechanisms include:
In molecular studies, LXA4 inhibits nuclear factor-kappa B (NF-κB) activation by:
This suppression downregulates pro-inflammatory genes (e.g., IL8, TNF, COX2) in intestinal epithelial cells and macrophages [9].
Table 2: Key Anti-Inflammatory Mechanisms of Lipoxin A4 in Disease Models
Biological Action | Experimental Model | Functional Outcome |
---|---|---|
Neutrophil Inhibition | Peritonitis, sepsis | Reduced neutrophil recruitment and ROS production |
Macrophage Reprogramming | Zebrafish tailfin injury; murine sepsis | Increased phagocytosis of apoptotic cells (efferocytosis) |
Cytokine Regulation | LPS-stimulated macrophages | ↓ TNFα (70%), ↓ IL-6 (65%), ↑ IL-10 (40%) |
NF-κB Pathway Suppression | Colitis models; intestinal epithelium | ↓ IKK phosphorylation; blocked p65 nuclear translocation |
Bacterial Clearance | Polymicrobial sepsis (CLP) | 80% reduction in bacteremia vs. controls |
Source: Data compiled from [1] [4] [9]
Lipoxin A4 is the founding member of the specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators that actively orchestrate inflammation resolution without immunosuppression. SPMs are enzymatically derived from essential fatty acids and include resolvins (E- and D-series), protectins, and maresins [6] [10]. Key features distinguishing LXA4 within this family:
Notably, SPMs are not immunosuppressive; they enhance host defense by:
Table 3: Lipoxin A4 Compared to Other Key Specialized Pro-Resolving Mediators
SPM Class | Precursor Fatty Acid | Key Receptors | Primary Cellular Actions |
---|---|---|---|
Lipoxins (LXA4) | Arachidonic acid (ω−6) | ALX/FPR2 | Neutrophil arrest; macrophage efferocytosis |
Resolvin E1 | Eicosapentaenoic acid (ω−3) | ChemR23 | Intestinal barrier repair; dendritic cell modulation |
Resolvin D1 | Docosahexaenoic acid (ω−3) | GPR32, ALX/FPR2 | Bacterial phagocytosis; neuroinflammation resolution |
Protectin D1 | Docosahexaenoic acid (ω−3) | Not fully characterized | Anti-apoptotic; viral inhibition |
Maresin 1 | Docosahexaenoic acid (ω−3) | LGR6 | Tissue regeneration; phagocyte function |
Lipoxin A4’s role in the SPM family exemplifies a paradigm shift in immunology: Resolution of inflammation is not a passive process but an active biochemical program with LXA4 as a central conductor. Its therapeutic potential lies in resolving inflammation while preserving host defense—a critical advantage over conventional immunosuppressive agents [4] [7] [10].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7